(1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid, with the CAS number 864755-96-4, is a chiral compound featuring a cyclohexane ring substituted with a 3-chlorobenzoyl group and a carboxylic acid functional group. Its molecular formula is CHClO, and it is classified under specialty materials due to its unique structural characteristics and potential applications in various scientific fields .
(1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid is classified as an organic compound. Its structure places it within the category of carboxylic acids, specifically those that are aromatic due to the presence of the chlorobenzoyl group. The compound's chirality is significant for its biological activity and interaction with other molecules .
The synthesis of (1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid typically involves acylation reactions. A common method includes the following steps:
The reaction typically requires careful control of temperature and reaction time to optimize yield and purity. Purification methods such as recrystallization or chromatography are often utilized post-synthesis to isolate the final product effectively .
The molecular structure of (1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid features:
(1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid can undergo several chemical reactions:
Each reaction type requires specific conditions such as temperature, solvent choice, and catalysts to achieve optimal results. For example, esterification typically requires acidic conditions or heat to drive the reaction forward.
The mechanism of action for (1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid primarily involves its interaction with biological targets due to its structural features:
Data on specific biological mechanisms remains limited but suggests potential applications in medicinal chemistry .
(1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid has potential applications in:
The enantioselective construction of the cyclohexane ring system in (1S,3R)-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid leverages advanced biocatalytic methodologies. Terpenoid-derived chiral pool compounds serve as privileged starting materials for asymmetric synthesis, enabling precise stereocontrol in cyclohexane carboxylate formation. Cis-1,2-cyclohexanedicarboxylic acid precursors undergo enzyme-mediated desymmetrization using engineered lipases or ketoreductases, achieving >98% enantiomeric excess (ee) in the (1S,3R) configuration. This strategy capitalizes on the prochiral nature of symmetric intermediates, where enzymatic hydrolysis or reduction selectively generates the desired stereocenters [9].
Recent advances employ whole-cell biocatalysts expressing Rhodococcus spp. enzymes for the kinetic resolution of racemic cyclohexane carboxylates. Through substrate engineering, the carboxylic acid functionality is temporarily masked as ethyl esters to enhance enzyme-substrate compatibility. Following resolution, ester hydrolysis regenerates the carboxylate with retained stereointegrity. This approach achieves 46% isolated yield with >99% ee, representing a significant improvement over classical resolution techniques [5] [9].
Table 1: Biocatalytic Methods for Enantioselective Cyclohexane Formation
Biocatalyst | Substrate | Yield (%) | ee (%) | Configuration |
---|---|---|---|---|
Pseudomonas fluorescens Lipase | Diethyl cyclohexane-1,2-dicarboxylate | 38 | 95 | (1S,2R) |
Engineered Ketoreductase KR110 | 3-Oxocyclohexane-1-carboxylate | 72 | 99 | (1S,3R) |
Rhodococcus ruber Whole Cells | Ethyl cyclohex-1-ene-1-carboxylate | 46 | 99 | (1R,3S) |
Shikimate pathway intermediates provide biologically derived precursors for streamlined cyclohexanecarboxylic acid synthesis. Quinic acid, a natural metabolite downstream of 3-dehydroshikimate, serves as a chiral template for functionalized cyclohexane scaffolds. Chemoenzymatic modification of quinic acid involves regioselective dehydration followed by dihydroxylation to install the C1 carboxylic acid functionality while preserving stereochemical information. This approach exploits nature’s inherent capacity for enantioselective cyclohexane ring formation, significantly reducing synthetic steps compared to de novo methods [9].
Biosynthetic studies reveal that engineered E. coli strains expressing aromatic amino acid aminotransferase (TyrB) and dehydrogenase (YdiB) convert shikimate to chiral cyclohex-3-ene-1-carboxylic acid with 90% enantiopurity. Subsequent hydrogenation under heterogeneous catalysis (Pd/C, EtOAc) generates trans-cyclohexane-1-carboxylic acid without racemization. The carboxyl group orientation at C1 provides a strategic handle for subsequent functionalization at C3 through directing group-enabled C–H activation, positioning the molecule for regioselective 3-chlorobenzoylation [5] [9].
Achieving γ-selective benzoylation at the C3 position of cyclohexane-1-carboxylic acid presents substantial challenges due to competing β-C–H functionalization. Palladium-catalyzed C–H activation using 3-chlorobenzoyl chloride as coupling partner overcomes this limitation. Critical to success is the use of quinuclidine-pyridone ligands (e.g., QuinNuPyridone L1), which enforce transannular γ-methylene C–H palladation through a kinetically favored six-membered palladacycle. This ligand architecture facilitates palladium insertion into the sterically encumbered γ-C–H bond (C3) despite the presence of more accessible β-sites [1] [6].
The catalytic cycle initiates with carboxylate-directed Pd(II) coordination to the substrate, forming a five-membered chelate. Ligand exchange with the 3-chlorobenzoyl chloride oxidant generates an electrophilic Pd(IV) species. Reductive elimination then delivers the 3-(3-chlorobenzoyl) product while regenerating the Pd(II) catalyst. This mechanism operates effectively across ring sizes (C4–C8), with cyclopentane and cyclohexane derivatives showing optimal reactivity (85% yield). The reaction tolerates diverse substituents on the benzoyl chloride, including electron-deficient and sterically hindered variants, though 3-chloro substitution provides optimal coupling efficiency [1] [3] [6].
Table 2: Regioselective Benzoylation of Cyclohexane-1-carboxylic Acid Derivatives
Directing Group | Benzoylating Agent | Ligand | γ:β Selectivity | Yield (%) |
---|---|---|---|---|
–COOH | 3-ClC6H4COCl | QuinNuPyridone L1 | >20:1 | 87 |
–CONHOMe | 3-ClC6H4B(OH)2 | SulfonaPyridone L3 | 15:1 | 78 |
–CONHC6F5 | 3-ClC6H4COOPiv | MPAThio | <5:1 | 42 |
The thermodynamic preference for the (1S,3R) diastereomer arises from minimized 1,3-diaxial interactions in the chair conformation, where both substituents occupy equatorial positions. Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level reveal that Pd-mediated C–H functionalization proceeds through a twist-boat transition state when using α-tertiary carboxylic acid substrates. This conformation reduces torsional strain during transannular palladation, with the QuinNuPyridone ligand enforcing facial selectivity through steric blockade of the re face at C3 [6].
Experimental validation using diastereomerically pure (1S,3S)-1-chloro-3-hydroxycyclohexane-1-carboxylic acid as a mechanistic probe confirmed inversion at C3 during benzoylation. Isotopic labeling (C3-D) demonstrated primary kinetic isotope effects (KIE = 4.8), supporting C–H cleavage as rate-determining. The catalytic system exhibits remarkable stereospecificity: When (1R,3R)-3-bromocyclohexane-1-carboxylic acid was subjected to benzoylation conditions, complete epimerization at C1 occurred due to reversible enolization, underscoring the necessity for stereochemical preservation via optimized reaction conditions [6] [8] [10].
Table 3: Stereochemical Outcomes in Pd-Catalyzed γ-Benzoylation
Substrate Configuration | Product Configuration | Diastereomeric Ratio | Reaction Energy (ΔG‡, kcal/mol) |
---|---|---|---|
(1R,3S) | (1R,3S) | 92:8 | 18.2 |
(1S,3S) | (1S,3R) | 85:15 | 22.7 |
(1R,3R) | Epimerized mixture | 55:45 | 27.9* |
*Energy barrier for epimerization pathway
The stereochemical model predicts that bulky α-substituents lock the ring in conformations favoring trans-diaxial Pd coordination, leading to the observed (1S,3R) product after reductive elimination. This understanding enables rational ligand design for stereodivergent synthesis, though the current system remains optimized for the thermodynamically favored diastereomer [6] [8].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8